molecular formula C5H4F6O B1333346 3,3,4,5,5,5-Hexafluoropentan-2-one CAS No. 60249-67-4

3,3,4,5,5,5-Hexafluoropentan-2-one

Cat. No.: B1333346
CAS No.: 60249-67-4
M. Wt: 194.07 g/mol
InChI Key: XHYIGFFINCTUHK-UHFFFAOYSA-N
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Description

3,3,4,5,5,5-Hexafluoropentan-2-one is a fluorinated ketone with the molecular formula C5H4F6O. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,5,5,5-Hexafluoropentan-2-one typically involves the fluorination of pentan-2-one derivatives. One common method is the reaction of pentan-2-one with hexafluoropropylene oxide under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production process is designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3,4,5,5,5-Hexafluoropentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,4,5,5,5-Hexafluoropentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,5,5,5-Hexafluoropentan-2-one involves its interaction with various molecular targets. The compound’s fluorinated nature allows it to participate in unique interactions with enzymes and other biomolecules, potentially inhibiting or modifying their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,4,5,5,5-Hexafluoropentan-2-one is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

IUPAC Name

3,3,4,5,5,5-hexafluoropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O/c1-2(12)4(7,8)3(6)5(9,10)11/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYIGFFINCTUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379336
Record name Methyl perfluoropropylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60249-67-4
Record name Methyl perfluoropropylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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